![molecular formula C15H24N2O B5836076 2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)
2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol
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Overview
Description
2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol is a compound that has been the subject of various studies due to its interesting chemical and physical properties. Its synthesis, structure, and reactivity have been explored in depth to understand its potential applications and interactions with other chemical entities.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves the reaction of bromophenyl compounds with hydroxyethylpiperazine under specific conditions. For example, Wang Jin-peng (2013) described the preparation of a closely related compound through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under optimized conditions (Wang Jin-peng, 2013).
Molecular Structure Analysis
Quantum chemical calculations using density functional theory (DFT) have been employed to study the geometries and vibrational wavenumbers of piperazine and its derivatives. Studies like those by R. Mekala et al. (2015) provide insights into the molecular structure, vibrational spectra, and electronic properties, offering a deep understanding of the compound’s stability and reactivity (R. Mekala, R. Mathammal, M. Sangeetha, 2015).
properties
IUPAC Name |
2-[4-(3-phenylpropyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,18H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUXHSCFXIALMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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